ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate
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Overview
Description
Ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate is a chemical compound belonging to the class of organic compounds known as coumarins. Coumarins are characterized by their benzopyrone structure, which consists of a benzene ring fused to a pyrone ring
Mechanism of Action
Target of Action
Similar compounds, such as coumarin derivatives, have been reported to exert notably antimicrobial , antifungal , and tuberculostatic activity.
Mode of Action
It’s worth noting that similar compounds have shown antioxidative action and vascular ion channel modulatory activity .
Biochemical Pathways
Similar compounds have been involved in the scavenging of dpph radicals and suppression of lipid peroxidation .
Result of Action
Similar compounds have shown to scavenge dpph radicals and suppress lipid peroxidation , indicating potential antioxidant activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate typically involves the following steps:
Starting Materials: The synthesis begins with salicylaldehyde and phenylacetic acid as the starting materials.
Condensation Reaction: These materials undergo a condensation reaction in the presence of a strong acid catalyst, such as sulfuric acid, to form a coumarin derivative.
Esterification: The resulting coumarin derivative is then esterified with ethyl chloroacetate to produce the final compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol or aldehyde.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids, such as aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of 7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl carboxylic acid derivatives.
Reduction: Formation of 7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl alcohol or aldehyde derivatives.
Substitution: Formation of nitro- or halogenated derivatives of the phenyl group.
Scientific Research Applications
Ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and microbial infections.
Industry: Utilized in the development of new materials and chemical products.
Comparison with Similar Compounds
Ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate is compared with other similar compounds, such as:
Coumarin: The parent compound with similar biological activities but lacking the ethyl ester group.
Warfarin: A well-known anticoagulant that also belongs to the coumarin family but has a different substitution pattern.
Scopoletin: Another coumarin derivative with antioxidant properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its ethyl ester group and hydroxyl group contribute to its distinct properties compared to other coumarin derivatives.
Biological Activity
Ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate, a flavonoid derivative, exhibits a range of biological activities due to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of chromones, characterized by a fused benzene and pyran ring structure. Its molecular formula is C19H16O6 and it contains functional groups such as hydroxyl and ester, which are crucial for its biological activity .
Antimicrobial Activity
Research indicates that flavonoids, including this compound, possess significant antimicrobial properties. In a study comparing various chromone derivatives, this compound demonstrated notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 12.5 |
Ethyl 2-[2-(4-oxo-4H-chromen-2-yl)phenoxy]acetate | S. aureus | 6.25 |
Antioxidant Properties
Flavonoids are well-known for their antioxidant capabilities. This compound has been shown to scavenge free radicals effectively, reducing oxidative stress in cellular models. This activity is attributed to the presence of hydroxyl groups that can donate hydrogen atoms to free radicals, thereby neutralizing them .
Cytotoxic Effects
Several studies have reported the cytotoxic effects of this compound on cancer cell lines. For instance, in vitro assays revealed that this compound induces apoptosis in human cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was also noted, indicating its potential as an anticancer agent .
The biological activity of ethyl 2-[(7-hydroxy-4-oxo-2-pheny1 -4H-chromen -5 -yloxy]acetate can be attributed to several mechanisms:
- Enzyme Modulation : This compound interacts with various cytochrome P450 enzymes, which play critical roles in drug metabolism and synthesis of bioactive molecules .
- Cell Signaling Pathways : It affects key signaling pathways involved in cell survival and apoptosis, particularly those related to cancer progression.
- Antioxidant Defense : By enhancing the body's antioxidant defenses, it mitigates oxidative damage linked to chronic diseases.
Case Studies
A notable study investigated the effects of ethyl 2-[ (7-hydroxy -4 -oxo -2 -phenyl -4H -chromen -5 -yloxy]acetate on breast cancer cell lines (MCF7). The results showed a significant reduction in cell viability at concentrations above 20 µM, with associated increases in apoptotic markers .
Properties
IUPAC Name |
ethyl 2-(7-hydroxy-4-oxo-2-phenylchromen-5-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-2-23-18(22)11-24-16-8-13(20)9-17-19(16)14(21)10-15(25-17)12-6-4-3-5-7-12/h3-10,20H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMAKKRXFNXVNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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